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molecular formula C6H12O2 B3057097 Cyclohexyl hydroperoxide CAS No. 766-07-4

Cyclohexyl hydroperoxide

Cat. No. B3057097
M. Wt: 116.16 g/mol
InChI Key: FGGJBCRKSVGDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024076B2

Procedure details

Synthesize alkane oxidation catalyst in situ and oxidize alkane (cyclohexane) as follows. Add SiO2—C (3.3 mg, 0.6 groups/nm2) in acetonitrile (2 mL) and ([(C6H12N3R3)Mn2O3]Z2) (0.2 mM) to a container. The carboxylate group to Mn atom ratio is 0.50:1.0. Add o-dichlorobenzene (100 microliter (μL), 390 mmol) and cyclohexane (50 μL, 200 mmol) to the contents of container and maintain at 0° C. Add H2O2 (30 weight percent (wt %), 130 μL) to the contents of container. Seal the container and react to produce an alkane oxidation product (cyclohexanone (CyO), cyclohexanol (CyOH), and/or cyclohexyl hydroperoxide (Cy-OOH)). The concentrations of these species are determined as a function of time using gas chromatography and are shown in Table 1.
Name
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
SiO2—C
Quantity
3.3 mg
Type
reactant
Reaction Step Five
[Compound]
Name
[(C6H12N3R3)Mn2O3]Z2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 μL
Type
reactant
Reaction Step Seven
Quantity
50 μL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1Cl.[CH2:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH:15][OH:16]>C(#N)C>[C:2]1(=[O:15])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:9]1([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH:2]1([O:15][OH:16])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
130 μL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
SiO2—C
Quantity
3.3 mg
Type
reactant
Smiles
Step Six
Name
[(C6H12N3R3)Mn2O3]Z2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
100 μL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
50 μL
Type
reactant
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seal the container
CUSTOM
Type
CUSTOM
Details
react

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C1(CCCCC1)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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